molecular formula C15H14OS B3031825 1-(4-(Methylthio)phenyl)-2-phenylethanone CAS No. 73242-07-6

1-(4-(Methylthio)phenyl)-2-phenylethanone

Cat. No.: B3031825
CAS No.: 73242-07-6
M. Wt: 242.3 g/mol
InChI Key: XTSWQXIWFZTMJR-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)phenyl)-2-phenylethanone is an organic compound characterized by the presence of a phenyl group substituted with a methylthio group at the para position and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Methylthio)phenyl)-2-phenylethanone typically involves the reaction of 4-(methylthio)benzyl alcohol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired ketone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Methylthio)phenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Nitrated or halogenated derivatives of the phenyl rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Methylthio)phenyl)-2-phenylethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Thiophene derivatives: Known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.

    Thiazole derivatives: Exhibiting a wide range of pharmacological activities, such as antibacterial, antifungal, and antitumor effects.

Uniqueness: 1-(4-(Methylthio)phenyl)-2-phenylethanone is unique due to the presence of both a methylthio group and a phenylethanone moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methylsulfanylphenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14OS/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSWQXIWFZTMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375020
Record name 1-(4-(methylthio)phenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73242-07-6
Record name 1-(4-(methylthio)phenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from 4-(methylthio)benzaldehyde and benzyl chloride by the same method as described in Step 1 of Example 4.
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Synthesis routes and methods II

Procedure details

To a solution of 46.8 g (0.030 mole) of phenylacetyl chloride in dry methylene chloride (330 ml) was added 37.6 g (0.030 mole) of thioanisole. The solution was cooled to 5° in an ice-acetone bath, and anhydrous aluminum chloride (40.9 g, 0.031 mole) was added portionwise over 30 minutes at a rate to maintain the temperature constant at 5°. The reaction mixture was stirred at 5° for 3.5 hours, after which time the mixture was carefully poured into 1300 ml of aqueous 1N HCl and was stirred overnight. The layers were separated and the aqueous layer was extracted with methylene chloride (2×1l). The organic fractions were combined and washed with 1N hydrochloric acid (2×500 ml), 5% aqueous sodium hydroxide (2×500 ml) and brine (2×500 ml). The organic layer was dried over anhydrous magnesium sulfate and concentrated. The crystalline product was collected by filtration and washed with cold ethanol to afford 65.3 g (89%) of 2-phenyl-1-(4-methylthiophenyl)ethanone as a white solid, m.p. 98°-100°.
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46.8 g
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reactant
Reaction Step One
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37.6 g
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reactant
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330 mL
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solvent
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40.9 g
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a cold (0° C.) solution of phenylacetyl chloride (92.8 g, 0.6 mol) in CHCl3 (1.2 L) was added AlCl3 (80 g, 0.6 mol) in portions. Thioanisole (62.1 g, 0.5 mol) was then added dropwise. The resulting mixture was stirred at r.t. for 1.5 h. The mixture was poured into 4 L of ice and extracted with CHCl3. The combined organic extracts were dried over MgSO4, filtered and concentrated. The residue was slurried in 300 mL of 20 % EtOAc/hexane, filtered and washed with hexane to give 78 g of the title compound.
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92.8 g
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reactant
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80 g
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reactant
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1.2 L
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solvent
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62.1 g
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reactant
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[Compound]
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ice
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4 L
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reactant
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Synthesis routes and methods IV

Procedure details

Thioanisole (6.22 g, 50 mmol) I) diliuted with CH2Cl2 (5 ml) is added to a suspension of AlCl3. (6.8 g, 51 mmol) in 45 ml of CH2Cl2. Phenylacetyl chloride (7.73 g, 50.0 mmol) in CH2Cl2 (15 ml) is added dropwise at 0° C. over 5 min. Then, the reaction solution is gradually warmed up to room temperature and stirred overnight. The reaction solution is poured onto ice. The resulting white precipitate is extracted with CH2Cl2, and the organic layer is washed with water and NaHCO3 aq. solution, followed by drying over anhydrous MgSO4. After evaporating the solvent, the residue is purified by recrystallization from hexane-CH2Cl2. 10.4 g of a white solid are obtained (86%). 1H NMR (CDCl3), δ[ppm]: d 2.50 (s, 3H), 4.23 (s, 2H), 7.22-7.27 (m, 5H), 7.32 (t, 2H), 7.91 (d, 2H)
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6.22 g
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reactant
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0 (± 1) mol
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7.73 g
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reactant
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15 mL
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solvent
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45 mL
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solvent
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5 mL
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solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

To a cold (0° C.) solution of phenylacetyl chloride (92.8 g, 0.6 mol) in CHCl3 (1.2 L) was added AICl3 (80 g, 0.6 mol) in portions. Thioanisole (62.1 g, 0.5 mol) was then added dropwise. The resulting mixture was stirred at r.t. for 1.5 h. The mixture was poured into 4 L of ice and water and extracted with CHCl3. The combined organic extracts were dried over MgSO4, filtered and concentrated. The residue was slurried in 300 mL of 20% EtOAc/hexane, filtered and washed with hexane to give 78 g of the title compound.
Quantity
92.8 g
Type
reactant
Reaction Step One
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Quantity
1.2 L
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solvent
Reaction Step One
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62.1 g
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reactant
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[Compound]
Name
ice
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4 L
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(Methylthio)phenyl)-2-phenylethanone

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